(1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline
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Overview
Description
(1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline typically involves multi-step organic synthesis. The process often starts with the preparation of the isoquinoline core, followed by the introduction of hydroxyl groups and the phenyl ring. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield various alcohol derivatives.
Scientific Research Applications
(1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-phenyl-2-methylisoquinoline
- (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(4-hydroxyphenyl)-2-methylisoquinoline
Uniqueness
Compared to similar compounds, (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline is unique due to the specific positioning of its hydroxyl groups and the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17NO3 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1S,4R)-1-(3-hydroxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C16H17NO3/c1-17-9-15(20)14-8-12(19)5-6-13(14)16(17)10-3-2-4-11(18)7-10/h2-8,15-16,18-20H,9H2,1H3/t15-,16-/m0/s1 |
InChI Key |
SKQQNVLMPFLVQZ-HOTGVXAUSA-N |
Isomeric SMILES |
CN1C[C@@H](C2=C([C@@H]1C3=CC(=CC=C3)O)C=CC(=C2)O)O |
Canonical SMILES |
CN1CC(C2=C(C1C3=CC(=CC=C3)O)C=CC(=C2)O)O |
Origin of Product |
United States |
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